Methscopolamine bromide

Description

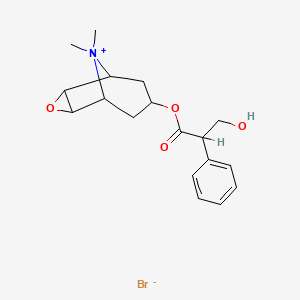

A muscarinic antagonist used to study binding characteristics of muscarinic cholinergic receptors.

Methscopolamine Bromide is the bromide salt form of methscopolamine, a quaternary ammonium derivative of scopolamine with anticholinergic properties. This compound exerts its effect on muscarine receptors in the gastrointestinal tract, thereby blocking the actions of acetylcholine. This leads to an inhibition of gastric secretions and gastrointestinal motility.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1953.

Properties

IUPAC Name |

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYRUNPLKGGUJF-OZVSTBQFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13265-10-6 (Parent) | |

| Record name | Methscopolamine bromide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040608 | |

| Record name | N-Methylhyoscinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-41-9 | |

| Record name | Methscopolamine bromide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane, 7-[(2S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9,9-dimethyl-, bromide (1:1), (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylhyoscinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylhyoscinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHSCOPOLAMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTN51LK7WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Methscopolamine Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of methscopolamine bromide, a quaternary ammonium derivative of scopolamine. This document details the scientific principles and practical methodologies for its preparation and analytical validation, tailored for professionals in pharmaceutical research and development.

Chemical Identity and Physical Properties

This compound is a muscarinic antagonist that functions by blocking the action of acetylcholine at parasympathetic sites in various tissues.[1] It is a quaternary ammonium salt, which imparts distinct physical and pharmacological properties compared to its tertiary amine precursor, scopolamine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(1R,2R,4S,5S,7s)-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²˒⁴]nonane bromide] | [2] |

| Synonyms | Scopolamine methyl bromide, Hyoscine methobromide | [1] |

| Molecular Formula | C₁₈H₂₄BrNO₄ | [1] |

| Molecular Weight | 398.29 g/mol | [1] |

| Appearance | White, odorless, crystalline powder | [3] |

| Melting Point | Approximately 225°C with decomposition | [3] |

| Solubility | Freely soluble in water, slightly soluble in alcohol, insoluble in acetone and chloroform. | [3] |

| Specific Rotation | -21° to -25° (determined in a solution of 500 mg in 10 mL) | [4] |

Synthesis of this compound

The synthesis of this compound is achieved through the N-methylation of scopolamine. This reaction is a classic example of the Menschutkin reaction, where a tertiary amine is alkylated with an alkyl halide to form a quaternary ammonium salt.[5][6]

Synthesis Pathway

The synthesis involves the reaction of scopolamine (a tertiary amine) with methyl bromide (an alkyl halide). The lone pair of electrons on the nitrogen atom of the tropane ring in scopolamine acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then forms an ionic bond with the positively charged quaternary ammonium cation.

Experimental Protocol

This protocol is based on general procedures for the N-alkylation of tertiary amines.[7][8]

Materials:

-

Scopolamine base

-

Methyl bromide (can be used as a solution in a suitable solvent or as a gas)

-

Anhydrous acetone (or other suitable aprotic solvent like acetonitrile)

-

Diethyl ether (for precipitation/washing)

-

Reaction vessel equipped with a stirrer, condenser, and inlet for gas/reagent addition

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry reaction vessel, dissolve scopolamine base in anhydrous acetone under an inert atmosphere. The concentration will depend on the scale of the reaction, but a typical starting point would be a 0.5 M solution.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a stoichiometric equivalent of methyl bromide to the cooled solution with continuous stirring. If using gaseous methyl bromide, it can be bubbled through the solution. The reaction is exothermic, so maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product, this compound, which is a salt, may precipitate out of the acetone solution. If not, the volume of the solvent can be reduced under vacuum.

-

To induce further precipitation, an excess of a non-polar solvent such as diethyl ether can be added to the reaction mixture.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified this compound under vacuum to obtain a white crystalline powder.

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive chemical characterization of synthesized this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: The ¹H NMR spectrum provides information about the number and types of protons and their neighboring environments. For this compound, characteristic signals would include those from the aromatic protons of the phenyl group, the protons of the tropane skeleton, and the newly introduced methyl groups on the quaternary nitrogen. A published ¹H NMR spectrum in D₂O shows peaks at approximately 7.45, 7.42, 7.38, 5.13, 4.20, 4.10, 3.97, 3.87, 3.32, 3.21, 3.06, and 2.75 ppm.[9] A detailed analysis of the chemical shifts and coupling constants would be necessary to assign each proton.[10][11]

-

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, the carbons of the tropane ring, and the methyl carbons attached to the nitrogen.[12][13]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14][15][16] The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | -OH | O-H stretch |

| ~3050 | Aromatic C-H | C-H stretch |

| ~2950 | Aliphatic C-H | C-H stretch |

| ~1730 | Ester C=O | C=O stretch |

| ~1600, ~1490 | Aromatic C=C | C=C stretch |

| ~1200 | Ester C-O | C-O stretch |

An IR spectrum can be obtained using a KBr disc method.[4]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For this compound, electrospray ionization (ESI) is a suitable technique for analyzing the quaternary ammonium cation. The expected molecular ion would be [C₁₈H₂₄NO₄]⁺ with a mass-to-charge ratio (m/z) corresponding to the cationic portion of the molecule. Fragmentation patterns would likely involve the loss of the tropic acid ester group and cleavages within the tropane ring structure.[17][18][19][20][21]

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for assaying its concentration.

3.3.1. HPLC Method for Purity Determination (Based on USP Monograph)

Table 3: HPLC Parameters for Impurity Profiling of this compound

| Parameter | Description |

| Mobile Phase | A gradient mixture of Solution A and Solution B. |

| Solution A: 850 mL of buffer and 150 mL of acetonitrile. | |

| Solution B: 500 mL of buffer and 500 mL of acetonitrile. | |

| Buffer: 5.16 g of sodium 1-hexanesulfonate monohydrate and 3.40 g of monobasic potassium phosphate in 1000 mL of water, adjusted to pH 2.8 with phosphoric acid. | |

| Column | L1 packing (C18), 4.6-mm × 10-cm |

| Flow Rate | Approximately 3 mL/min |

| Column Temperature | 50°C |

| Detector | UV at 210 nm |

| Injection Volume | Approximately 5 µL |

System Suitability:

-

Resolution: The resolution between methscopolamine and scopolamine should be not less than 1.5.

-

Tailing Factor: The tailing factor for the methscopolamine peak should not be more than 2.0.

-

Relative Standard Deviation: For replicate injections, the RSD should not be greater than 1.0%.

Impurity Limits:

-

Any individual impurity: Not more than 0.1%

-

Total impurities: Not more than 0.5%

Table 4: Known Impurities and their Relative Retention Times

| Impurity | Relative Retention Time |

| Tropic acid | 0.4 |

| Scopolamine hydrobromide | 0.9 |

| Methylatropine bromide | 1.2 |

| Apothis compound | 3.5 |

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] These are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system.[4] Methscopolamine has a high affinity for these receptors, and by binding to them, it prevents acetylcholine from binding and initiating its signaling cascade. The M1, M3, and M5 receptor subtypes are known to couple to Gq proteins.[22]

The diagram below illustrates the Gq-coupled signaling pathway that is inhibited by this compound.

Conclusion

This technical guide has outlined the synthesis and comprehensive chemical characterization of this compound. The synthesis via N-methylation of scopolamine is a straightforward and well-established chemical transformation. The characterization of the final product relies on a suite of analytical techniques, with HPLC being crucial for purity assessment and spectroscopic methods confirming the chemical structure. A thorough understanding of these methods is paramount for ensuring the quality, safety, and efficacy of this compound in its pharmaceutical applications.

References

- 1. This compound | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [doi.usp.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scienceinfo.com [scienceinfo.com]

- 6. quora.com [quora.com]

- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound(155-41-9) 1H NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164) [hmdb.ca]

- 13. go.drugbank.com [go.drugbank.com]

- 14. IR _2007 [uanlch.vscht.cz]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. edu.rsc.org [edu.rsc.org]

- 17. Fragmentation studies of selected drugs utilized in palliative care - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Methscopolamine Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine bromide, a quaternary ammonium derivative of scopolamine, is a peripherally acting muscarinic antagonist. Its anticholinergic properties have been utilized in the treatment of peptic ulcers and other gastrointestinal disorders characterized by hypermotility and excessive gastric secretion. The permanent positive charge on the quaternary nitrogen restricts its ability to cross the blood-brain barrier, thereby minimizing the central nervous system side effects associated with its tertiary amine parent compound, scopolamine. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on the molecular determinants of its interaction with muscarinic acetylcholine receptors (mAChRs).

Core Molecular Structure and Pharmacophore

This compound belongs to the tropane alkaloid class of compounds. The core structure consists of a tropane ring system, an ester linkage to a tropic acid moiety, and a quaternary nitrogen atom.

Cholinergic Receptor Binding Affinity of Methscopolamine Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine bromide, a quaternary ammonium derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its peripheral action and inability to cross the blood-brain barrier make it a subject of interest in various pharmacological contexts, particularly in the study of cholinergic signaling in peripheral tissues. This technical guide provides an in-depth overview of the cholinergic receptor binding affinity of this compound, with a focus on its interaction with the five muscarinic receptor subtypes (M1-M5).

Core Focus: Muscarinic Receptor Binding Affinity

Methscopolamine acts by blocking the action of acetylcholine at muscarinic receptors. Its binding affinity for the different subtypes of muscarinic receptors is a critical determinant of its pharmacological profile. The affinity is typically quantified using radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor. This is often expressed as the inhibitor constant (Ki).

Quantitative Data on Binding Affinity

The binding affinity of N-methylscopolamine (NMS), the active moiety of this compound, for human muscarinic acetylcholine receptor subtypes is summarized below. It is important to note that while this compound is the administered drug, the binding studies are often conducted with N-methylscopolamine. The affinity is generally high across all subtypes, with some variations reported in the literature.

| Receptor Subtype | Ligand | Cell Line | pKi (mean ± SEM) | Ki (nM) | Reference |

| M1 | N-methylscopolamine | CHO-K1 | 9.77 ± 0.04 | 0.17 | [1] |

| M2 | N-methylscopolamine | CHO-K1 | 9.87 ± 0.03 | 0.13 | [1] |

| M3 | N-methylscopolamine | CHO-K1 | 9.89 ± 0.03 | 0.13 | [1] |

| M4 | N-methylscopolamine | CHO-K1 | 9.77 ± 0.03 | 0.17 | [1] |

| M5 | N-methylscopolamine | CHO-K1 | 9.66 ± 0.05 | 0.22 | [1] |

Note: The pKi value is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The determination of binding affinities for this compound at muscarinic receptors is predominantly carried out using competitive radioligand binding assays. A representative protocol is detailed below, based on methodologies described in studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes.

Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human M1, M2, M3, M4, or M5 receptor subtype.

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS) with a high specific activity (e.g., ~80 Ci/mmol).

-

Competitor: this compound (unlabeled).

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as atropine (e.g., 1 µM).

Procedure:

-

Membrane Preparation: CHO cells expressing the target receptor are cultured and harvested. The cells are then homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed volume of the cell membrane preparation.

-

A fixed concentration of the radioligand, [³H]NMS (typically at a concentration close to its Kd value).

-

A range of concentrations of the unlabeled competitor, this compound.

-

For determining non-specific binding, a separate set of wells includes the radioligand and a saturating concentration of atropine instead of this compound.

-

For determining total binding, a set of wells includes only the radioligand and the cell membranes.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

References

An In-Depth Technical Guide to the Quaternary Ammonium Structure of Methscopolamine Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of methscopolamine bromide, focusing on the critical role of its quaternary ammonium structure in defining its chemical properties, mechanism of action, and pharmacokinetic profile.

Introduction

This compound is a peripherally acting muscarinic antagonist and a semi-synthetic derivative of scopolamine.[1] Its clinical utility, primarily as an antispasmodic for treating peptic ulcers and other gastrointestinal disorders, stems directly from its unique chemical structure.[2][3] The defining feature of methscopolamine is its quaternary ammonium cation, which imparts a permanent positive charge to the molecule. This charge is fundamental to its pharmacological behavior, conferring high affinity for muscarinic receptors while restricting its passage across lipid membranes, most notably the blood-brain barrier. This guide will explore the synthesis, mechanism, and quantitative aspects of this compound, providing detailed data and protocols relevant to pharmaceutical research and development.

Chemical and Structural Properties

This compound is the salt form of methscopolamine, a methylated derivative of scopolamine.[4] The core structure consists of a tropane ring system characteristic of belladonna alkaloids. The synthesis involves the quaternization of the tertiary amine of scopolamine with methyl bromide, resulting in a permanently charged N-methylscopolammonium cation paired with a bromide anion.[4] This structure is crucial for its pharmacological activity and disposition in the body.

The compound presents as a white, odorless crystalline powder that is freely soluble in water, slightly soluble in alcohol, and insoluble in nonpolar solvents like chloroform and acetone.[5]

Synthesis Pathway

The synthesis is a straightforward alkylation reaction where the nucleophilic tertiary amine of scopolamine attacks the electrophilic methyl group of methyl bromide.

Physicochemical Data

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | [7(S)-(1α,2β,4β,5α,7β)]-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide | [5] |

| Molecular Formula | C₁₈H₂₄BrNO₄ | [4] |

| Molecular Weight | 398.30 g/mol | [5] |

| CAS Number | 155-41-9 | [1] |

| Melting Point | ~225°C (with decomposition) | [5] |

| Water Solubility | Freely Soluble | [5] |

| logP | -2.58 | [4] |

Mechanism of Action

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors (mAChRs).[3] It displays a high affinity for these receptors, which are located on autonomic effector organs innervated by postganglionic parasympathetic nerves, as well as on smooth muscles lacking cholinergic innervation.[6] By blocking the action of acetylcholine, methscopolamine inhibits parasympathetic nerve transmission. This results in reduced gastrointestinal motility, decreased secretion of gastric acid, and diminished saliva production.[6]

The quaternary ammonium structure is pivotal to its mechanism. The permanent positive charge makes the molecule highly polar and limits its lipid solubility. Consequently, it does not readily cross the blood-brain barrier, which minimizes central nervous system (CNS) side effects (e.g., drowsiness, confusion) that are common with tertiary amine antagonists like its parent compound, scopolamine. Its action is therefore largely confined to peripheral systems. While it is known to be a potent antagonist at M1, M2, and M3 subtypes, it is generally considered non-selective.[3][7]

Signaling Pathway Inhibition

Methscopolamine blocks the G-protein coupled signaling cascades initiated by acetylcholine binding to muscarinic receptors. For instance, at M3 receptors common in smooth muscle and secretory glands, it prevents the Gq-mediated activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium release.

References

- 1. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]

- 2. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C18H24BrNO4 | CID 5459110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methscopolamine: Package Insert / Prescribing Information [drugs.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. KEGG DRUG: this compound [kegg.jp]

Methodological & Application

Preparing Methscopolamine Bromide Solutions for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of methscopolamine bromide solutions intended for in vivo research. This document outlines the necessary materials, step-by-step procedures for dissolution, sterilization, and storage, and includes critical data on solubility, stability, and dosing guidelines for preclinical animal models.

Physicochemical Properties and Solubility

This compound is a quaternary ammonium derivative of scopolamine and acts as a muscarinic acetylcholine receptor antagonist.[1] It is a white crystalline powder that is freely soluble in water and slightly soluble in ethanol.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Freely soluble (50 mg/mL) | [2] |

| Dimethyl Sulfoxide (DMSO) | 78 mg/mL | |

| Ethanol (95% v/v) | Slightly soluble | |

| Acetone | Insoluble | |

| Chloroform | Insoluble | [3] |

Recommended Solvents and Vehicles for In Vivo Administration

The choice of solvent or vehicle for in vivo studies is critical to ensure the stability, bioavailability, and tolerability of the administered this compound solution.

Table 2: Recommended Vehicle Formulations for In Vivo Studies

| Formulation | Composition | Notes |

| Aqueous Solution | This compound in sterile 0.9% sodium chloride (saline) | Suitable for most parenteral routes. Ensure the final solution is isotonic. |

| Co-solvent Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This vehicle can achieve a this compound concentration of at least 2.5 mg/mL. Prepare by first dissolving the compound in DMSO, then sequentially adding the other components.[1] |

| Co-solvent Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Another option for achieving a concentration of at least 2.5 mg/mL.[1] |

| Oil-based Formulation | 10% DMSO, 90% Corn Oil | Suitable for subcutaneous administration to achieve slow release.[1] |

Experimental Protocols

Preparation of a Sterile Aqueous Solution (e.g., 1 mg/mL in Saline)

This protocol describes the preparation of a sterile aqueous solution of this compound suitable for parenteral administration in animal studies.

Materials:

-

This compound powder

-

Sterile 0.9% sodium chloride (saline) for injection

-

Sterile vials

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

-

Calibrated balance

-

Aseptic workspace (e.g., laminar flow hood)

Procedure:

-

In an aseptic environment, weigh the required amount of this compound powder. For example, for 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.

-

Aseptically transfer the powder to a sterile vial.

-

Add the desired volume of sterile 0.9% saline to the vial.

-

Gently agitate the vial until the powder is completely dissolved.

-

Using a sterile syringe, draw up the solution.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a final sterile vial. This step ensures the removal of any potential microbial contamination.

-

Label the vial with the compound name, concentration, date of preparation, and storage conditions.

Diagram 1: Workflow for Preparing a Sterile Aqueous Solution

Caption: Workflow for preparing a sterile aqueous solution of this compound.

Preparation of a Co-solvent Formulation

This protocol is adapted for compounds with lower aqueous solubility or when a specific vehicle is required for the experimental design.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile 0.9% sodium chloride (saline)

-

Sterile vials and tubes

-

Sterile syringes and needles

-

Calibrated balance

-

Aseptic workspace

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Sequentially add the other co-solvents as per the desired formulation (e.g., for Formulation 1 in Table 2, add PEG300, then Tween-80, and finally saline), mixing thoroughly after each addition.

-

If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

For in vivo experiments, it is recommended to prepare this working solution fresh on the day of use.[1]

Stability and Storage of Prepared Solutions

The stability of this compound solutions is dependent on the solvent, concentration, and storage conditions.

Table 3: Stability of this compound Solutions

| Solution Type | Storage Temperature | Stability | Reference |

| Stock Solution in DMSO | -20°C | Up to 1 month | [1] |

| Stock Solution in DMSO | -80°C | Up to 6 months | [1] |

| Aqueous Solution | Room Temperature (15-30°C) | At least 42 days (for scopolamine hydrobromide nasal solution) | [4] |

| Aqueous Solution | Refrigerated (2-8°C) | At least 18 days (for scopolamine hydrobromide in polypropylene syringes) | [5] |

Note: For in vivo studies, it is best practice to use freshly prepared solutions. If storage is necessary, it should be in a sterile, airtight container, protected from light.

In Vivo Dosing Information

Parenteral administration of this compound in rodents has been documented in various studies. The appropriate dose will depend on the research question, the animal model, and the route of administration.

Table 4: Parenteral Dosage of this compound in Rodents (Examples from Literature)

| Species | Route of Administration | Dose Range (mg/kg) | Notes | Reference |

| Mouse | Intraperitoneal (IP) | 1 | Used in studies evaluating effects on memory and cognition. | |

| Rat | Subcutaneous (SC) | 0.5 - 1 | Investigated for effects on gastrointestinal motility. | [6] |

| Rat | Intravenous (IV) | 0.1 - 0.5 | Used in pharmacokinetic studies. |

Important Considerations:

-

The oral LD50 in rats is reported to be between 1,352 and 2,617 mg/kg.[3] This value is not directly applicable to parenteral administration and should be used with caution when determining parenteral doses.

-

It is crucial to start with a low dose and escalate as necessary, while closely monitoring the animals for any adverse effects.

-

The maximum recommended injection volumes for common laboratory animals should be adhered to.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound is a competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3 subtypes).[7] By blocking these receptors, it inhibits the effects of the parasympathetic nervous system, leading to a reduction in smooth muscle contraction and glandular secretions.[3] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.

Diagram 2: Signaling Pathway of this compound

Caption: this compound competitively blocks muscarinic acetylcholine receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 155-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monographie - Scopolamine hydrobromide - Stabilis 4.0 [stabilis.org]

Application Notes and Protocols for Liquid Chromatography Analysis of Methscopolamine Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for the quantitative analysis of Methscopolamine Bromide in bulk drug substance and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established pharmacopeial methods and published scientific literature, ensuring robustness and reliability for research, quality control, and drug development applications.

I. HPLC Method for this compound Drug Substance (USP)

This method is suitable for the assay and impurity profiling of this compound bulk material. It utilizes a gradient elution to separate the main component from its potential impurities.

Experimental Protocol

1. Chromatographic Conditions:

A summary of the HPLC conditions is provided in the table below.

| Parameter | Specification |

| Stationary Phase | L1 packing (C18), 4.6-mm × 10-cm |

| Mobile Phase | Gradient of Solution A and Solution B |

| Solution A: 850 mL of Buffer solution and 150 mL of acetonitrile[1][2] | |

| Solution B: 500 mL of Buffer solution and 500 mL of acetonitrile[1][2] | |

| Buffer Solution: 5.16 g of sodium 1-hexanesulfonate monohydrate and 3.40 g of monobasic potassium phosphate in 1000 mL of water, adjusted to a pH of 2.8 with 1 M phosphoric acid[1][2] | |

| Gradient Program | 0–3 min: 100% A; 3–10 min: 100% to 85% A; 10–10.1 min: 85% to 100% A; 10.1–13 min: 100% A[1] |

| Flow Rate | 3.0 mL/minute[1] |

| Column Temperature | 50°C[1] |

| Detector | UV at 210 nm[1] |

| Injection Volume | 5 µL[1] |

2. Preparation of Solutions:

-

Standard Preparation: Accurately weigh and dissolve a quantity of USP this compound Reference Standard (RS) in Solution A to obtain a final concentration of approximately 1.0 mg/mL[1][2].

-

Assay Preparation: Accurately weigh and transfer about 50 mg of this compound to a 50-mL volumetric flask. Dissolve in and dilute to volume with Solution A[1].

3. System Suitability:

-

Resolution: The resolution between methscopolamine and scopolamine should be not less than 1.5[1][2].

-

Tailing Factor: The tailing factor for the methscopolamine peak should not be more than 2.0[1][2].

-

Relative Standard Deviation (RSD): The RSD for six replicate injections of the Standard preparation should not be greater than 1.0%[1].

Data Presentation

Table 1: System Suitability and Impurity Profile Parameters

| Parameter | Acceptance Criteria |

| Resolution (Methscopolamine/Scopolamine) | ≥ 1.5[1][2] |

| Tailing Factor (Methscopolamine) | ≤ 2.0[1][2] |

| RSD of Standard Injections | ≤ 1.0%[1] |

| Individual Impurity Limit | ≤ 0.1%[1] |

| Total Impurities Limit | ≤ 0.5%[1] |

II. HPLC Method for this compound Tablets (USP)

This method is designed for the assay of this compound in tablet formulations.

Experimental Protocol

1. Chromatographic Conditions:

| Parameter | Specification |

| Stationary Phase | L1 packing (C18), 4.6-mm × 25-cm |

| Mobile Phase | 2.6 g of decyl sodium sulfate in 450 mL of water, add 550 mL of methanol, and adjust with 1 N sulfuric acid to a pH of 3.5. Filter and degas the mixture. |

| Flow Rate | Not specified, typically 1.0-1.5 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | Not specified, typically 10-20 µL |

2. Preparation of Solutions:

-

Standard Preparation: Accurately weigh about 25 mg of USP this compound RS and transfer to a 100-mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase.

-

Assay Preparation (for 2.5 mg tablets): Place 10 tablets in a 100-mL volumetric flask, add about 50 mL of Mobile Phase, and sonicate for 30 minutes. Shake by mechanical means for 30 minutes, then dilute with Mobile Phase to volume. Filter a portion of the solution through a 0.45-µm PTFE filter[3].

-

Assay Preparation (for 5 mg tablets): Place 10 tablets in a 200-mL volumetric flask, add about 100 mL of Mobile Phase, and sonicate for 30 minutes. Shake by mechanical means for 30 minutes, then dilute with Mobile Phase to volume. Filter a portion of the solution through a 0.45-µm PTFE filter[3].

III. Reversed-Phase Paired-Ion HPLC Method for Veterinary Formulations

This method is suitable for the determination of this compound in the presence of neomycin sulfate in veterinary formulations[4][5].

Experimental Protocol

1. Chromatographic Conditions:

| Parameter | Specification |

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Paired-ion chromatography mobile phase (details not fully specified in the abstract) |

| Detector | UV (wavelength not specified) |

2. Sample Preparation:

-

This compound is separated from neomycin sulfate and other excipients by extraction with ethanol[4][5].

-

The sample preparations are then concentrated and redissolved in water before injection[4][5].

-

For soluble powder, a sample equivalent to 2 mg of this compound is shaken with 20.0 mL of 95% ethanol. The supernatant is then evaporated to dryness[4].

-

For bolus formulations, a powdered sample equivalent to 2.5 mg of this compound is extracted with water[4].

Data Presentation

Table 2: Recovery Data for Paired-Ion HPLC Method

| Formulation | Recovery Range (%) | Relative Standard Deviation (%) |

| Placebo Formulations (n=5) | 99.7 - 100.7[4] | < 2.0[4][5] |

IV. Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis of this compound.

References

Application of Methscopolamine Bromide in Gastrointestinal Motility Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing methscopolamine bromide, a peripherally acting muscarinic antagonist, in common preclinical gastrointestinal (GI) motility assays. This document offers a comprehensive guide to understanding its mechanism of action, with practical instructions for both in vitro and in vivo experimental setups.

Introduction

This compound is a quaternary ammonium derivative of scopolamine that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its primary therapeutic application is in the treatment of peptic ulcers and other GI disorders characterized by hypermotility and excessive gastric secretion.[3] By blocking the action of acetylcholine on smooth muscle cells in the GI tract, this compound effectively reduces intestinal spasms and motility.[3][4] Its quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3]

This document details the use of this compound as a research tool to investigate its inhibitory effects on GI motility, providing protocols for the isolated guinea pig ileum assay and the charcoal meal transit assay in mice.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) on gastrointestinal smooth muscle cells.[3] In the gut, the M2 and M3 receptor subtypes are predominantly expressed. The binding of acetylcholine to these receptors initiates a signaling cascade that leads to muscle contraction. This compound's antagonism of these receptors disrupts this pathway, resulting in smooth muscle relaxation and decreased motility.

Signaling Pathway of Muscarinic Receptor Activation in GI Smooth Muscle

Caption: Muscarinic receptor signaling in GI smooth muscle.

Quantitative Data

The following tables summarize the quantitative effects of this compound in relevant assays.

Table 1: In Vitro Antagonist Affinity of this compound

| Parameter | Tissue/Preparation | Value | Reference(s) |

| pA2 | Rat Ileum | 10.47 ± 0.10 | [1] |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.

Table 2: In Vivo Effect of this compound on Gastrointestinal Transit (Qualitative Summary)

| Assay | Species | Effect | Expected Outcome | Reference(s) |

| Charcoal Meal Transit | Mice/Rats | Inhibition of GI Motility | Dose-dependent decrease in the distance traveled by the charcoal meal. | [3][4] |

Experimental Protocols

In Vitro Assay: Isolated Guinea Pig Ileum

This assay assesses the effect of this compound on acetylcholine-induced contractions of isolated guinea pig ileum, a classic model for studying smooth muscle pharmacology.

Caption: Workflow for the isolated guinea pig ileum assay.

-

Guinea pig

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

Acetylcholine chloride

-

This compound

-

Organ bath with aeration (95% O2 / 5% CO2) and temperature control (37°C)

-

Isotonic transducer and data acquisition system

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Isolate a segment of the terminal ileum and place it in a petri dish containing Tyrode's solution.

-

Gently flush the lumen to remove contents and cut the ileum into 2-3 cm segments.

-

-

Mounting the Tissue:

-

Mount a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated.

-

Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

-

-

Experimental Procedure:

-

Control Concentration-Response Curve (CRC):

-

Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M) to the organ bath.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue extensively to return to baseline.

-

-

Antagonist Incubation:

-

Add a known concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 20-30 minutes).

-

-

CRC in the Presence of Antagonist:

-

Repeat the acetylcholine CRC in the presence of this compound.

-

Repeat the procedure with different concentrations of this compound.

-

-

-

Data Analysis:

-

Measure the amplitude of contraction at each acetylcholine concentration.

-

Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.

-

Perform a Schild regression analysis to determine the pA2 value for this compound.

-

In Vivo Assay: Charcoal Meal Transit in Mice

This assay evaluates the effect of this compound on overall gastrointestinal transit time in conscious mice.

Caption: Workflow for the charcoal meal transit assay in mice.

-

Mice (e.g., Swiss albino)

-

This compound

-

Vehicle (e.g., saline or distilled water)

-

Charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia)

-

Oral gavage needles

-

Animal Preparation:

-

Fast mice overnight (approximately 12-18 hours) with free access to water.

-

Divide the mice into control and treatment groups.

-

-

Drug Administration:

-

Administer this compound (at various doses) or vehicle to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

-

Charcoal Meal Administration:

-

After a set time following drug administration (e.g., 30 minutes), administer a fixed volume of the charcoal meal suspension (e.g., 0.1 mL/10 g body weight) to each mouse by oral gavage.

-

-

Transit Time and Measurement:

-

After a specific time (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice.

-

Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading front of the charcoal.

-

-

Data Analysis:

-

Calculate the percentage of intestinal transit for each mouse using the following formula:

-

% Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100

-

-

Compare the mean % transit between the control and this compound-treated groups using appropriate statistical tests.

-

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of muscarinic receptors in gastrointestinal motility. The protocols provided herein offer standardized methods for assessing its inhibitory effects. The quantitative data, though limited in the public domain, confirms its potent antimuscarinic activity. Researchers can adapt these protocols to explore the therapeutic potential of novel compounds targeting cholinergic pathways in the gut.

References

- 1. ANTAGONIST DISCRIMINATION BETWEEN GANGLIONIC AND ILEAL MUSCARINIC RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Tablets, USP 2.5 mg and 5 mg Bayshore Pharmaceuticals LLC [dailymed.nlm.nih.gov]

- 3. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

Effective Dosage of Methscopolamine Bromide for Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage of methscopolamine bromide in various rodent models. The information is intended to guide researchers in designing and conducting studies to evaluate the pharmacological effects of this muscarinic acetylcholine receptor antagonist.

This compound, a quaternary ammonium derivative of scopolamine, is a peripherally acting antimuscarinic agent. Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, primarily the M3 subtype, leading to a reduction in smooth muscle contractions and glandular secretions.[1][2][3] Due to its charged nature, it has limited ability to cross the blood-brain barrier, resulting in minimal central nervous system effects compared to other anticholinergic agents.[3] This property makes it a valuable tool for studying peripheral cholinergic signaling and for investigating therapeutic applications related to gastrointestinal and other smooth muscle disorders.

Quantitative Data on this compound Dosage in Rodent Studies

The following tables summarize the available quantitative data on the lethal and effective doses of this compound in mice and rats across different experimental contexts.

Table 1: Lethal Dose (LD50) of this compound in Rodents

| Rodent Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 1,352 - 2,617 |

| Mouse | Oral | 619 |

| Mouse | Intraperitoneal | 150 |

| Mouse | Subcutaneous | 558 |

Table 2: Effective Doses of this compound in Rodent Behavioral Studies

| Rodent Species | Study Type | Route of Administration | Dosage (mg/kg) | Observed Effects |

| Rat | One-way shuttle box avoidance | Not Specified | 1.0, 10.0 | Increased avoidance and escape latencies at the highest dose. |

| Rat | Fixed-consecutive-number schedule | Not Specified | 0.08, 0.16, 0.32 | Dose-dependent decrease in response rates. |

Signaling Pathway of this compound

This compound exerts its effects by blocking the M3 muscarinic acetylcholine receptor, which is coupled to the Gq protein. This blockade inhibits the downstream signaling cascade that is normally initiated by acetylcholine.

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the effects of this compound in rodent models.

Pylorus Ligation-Induced Gastric Secretion and Ulceration in Rats

This model is used to assess the antisecretory and anti-ulcer activity of this compound.

Experimental Workflow:

Pylorus Ligation Experimental Workflow

Detailed Methodology:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used. The animals are fasted for 24 to 48 hours before the experiment but are allowed free access to water. This ensures an empty stomach at the time of the procedure.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). The drug is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at the desired doses 30 minutes before the surgical procedure. A control group receives the vehicle only.

-

Surgical Procedure:

-

Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Shave the abdominal area and disinfect with 70% ethanol.

-

Make a midline incision of about 1 cm in the abdomen just below the xiphoid process to expose the stomach.

-

Gently isolate the pyloric end of the stomach and ligate it with a non-absorbable silk suture. Care must be taken to avoid damaging the blood vessels.

-

-

Post-operative Period:

-

Close the abdominal wall with sutures.

-

Allow the animal to recover from anesthesia.

-

House the rats individually in cages with raised mesh bottoms to prevent coprophagy. The post-ligation period can range from 4 to 19 hours.

-

-

Sample Collection:

-

At the end of the experimental period, euthanize the rats using an approved method (e.g., CO2 inhalation).

-

Open the abdomen and clamp the esophagus.

-

Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

-

-

Analysis:

-

Gastric Volume: Centrifuge the gastric contents at 1000 rpm for 10 minutes and measure the volume of the supernatant.

-

pH and Acidity: Determine the pH of the gastric juice using a pH meter. Total acidity can be determined by titrating the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).

-

Ulcer Index: Open the stomach along the greater curvature, rinse with saline, and examine for ulcers under a dissecting microscope. The severity of ulcers can be scored based on their number and size.

-

Assessment of Gastric Emptying in Mice

This protocol is used to evaluate the effect of this compound on gastric motility.

Experimental Workflow:

Gastric Emptying Assessment Workflow

Detailed Methodology:

-

Animal Preparation: Male C57BL/6 or other suitable mouse strains (20-25 g) are used. The animals are fasted overnight (12-16 hours) with free access to water. They should be housed in cages with wire mesh floors to prevent coprophagy.

-

Drug Administration: Administer this compound or vehicle i.p. or s.c. at the desired doses 15-30 minutes before the test meal.

-

Test Meal Administration: A non-absorbable marker is used to quantify gastric emptying. A common test meal consists of 1.5% methylcellulose containing 0.5 mg/mL phenol red. Administer a fixed volume (e.g., 0.1 mL per 10 g body weight) of the test meal via oral gavage.

-

Experimental Period: After administration of the test meal, the mice are returned to their cages for a specific period, typically 20 to 30 minutes.

-

Sample Collection:

-

Euthanize the mice by an approved method.

-

Immediately open the abdomen, and clamp the pylorus and the cardiac end of the stomach.

-

Carefully excise the stomach.

-

-

Analysis:

-

The amount of phenol red remaining in the stomach is quantified. To do this, the entire stomach is placed in a tube with a known volume of an alkaline solution (e.g., 0.1 N NaOH) and homogenized.

-

The homogenate is centrifuged, and the absorbance of the supernatant is read on a spectrophotometer at 560 nm.

-

A standard curve for phenol red is prepared to calculate the amount of marker remaining in the stomach.

-

The percentage of gastric emptying is calculated using the following formula:

-

Gastric Emptying (%) = (1 - (Amount of marker in the stomach at time t / Average amount of marker in the stomach at time 0)) x 100

-

-

To determine the average amount of marker at time 0, a separate group of mice is euthanized immediately after receiving the test meal.

-

These protocols provide a framework for investigating the effects of this compound in rodents. The specific dosages, timing, and endpoints should be optimized based on the research question and the specific rodent strain being used.

References

Application Notes and Protocols for Methscopolamine Bromide in Gastric Secretion Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methscopolamine bromide in studying gastric secretion, including its mechanism of action, relevant quantitative data from preclinical studies, and detailed experimental protocols.

Introduction

This compound is a peripherally acting anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors (M3 subtype) in the gastrointestinal tract.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, making it a valuable tool for selectively studying the peripheral cholinergic pathways involved in gastric acid secretion without significant central nervous system side effects. In preclinical research, this compound is frequently employed to investigate the role of cholinergic signaling in regulating gastric acid and pepsin output, and to evaluate the efficacy of new anti-ulcer and antisecretory drug candidates.

Mechanism of Action

This compound exerts its antisecretory effect by blocking the action of acetylcholine on muscarinic M3 receptors located on parietal cells and ECL cells in the gastric mucosa. Acetylcholine, released from postganglionic vagal nerve endings, is a primary stimulant of gastric acid secretion. By competitively inhibiting acetylcholine binding, this compound effectively reduces both basal and stimulated gastric acid secretion.

dot

Caption: Signaling pathway of this compound in inhibiting gastric acid secretion.

Quantitative Data on Gastric Secretion Inhibition

The following table summarizes the quantitative effects of this compound on various gastric secretion parameters in a restraint-induced ulcer model in rats.

| Parameter | Control (Restraint Only) | This compound + Restraint | Percent Change |

| Gastric Juice Volume (mL) | Markedly Reduced | Further Reduced | - |

| Gastric Acid Output | Markedly Reduced | Further Reduced | - |

| Hexosamine Concentration | Moderately Reduced | 3-4 Fold Increase | +300-400% |

| Ulcer Formation | Present | Prevented | -100% |

Data adapted from Robert A, Nezamis JE. J Pharm Pharmacol. 1964 Oct;16:690-5.[1] Note: Specific dosages and absolute values were not available in the abstract.

Experimental Protocols

A widely used method to study the effects of compounds on gastric secretion is the pylorus ligation model in rats, first described by Shay et al. (1945). This model leads to the accumulation of gastric secretions, allowing for the measurement of volume, acidity, and other parameters.

Protocol: Pylorus Ligation-Induced Gastric Ulcer Model in Rats

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., normal saline or 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., ether, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, sutures)

-

Centrifuge tubes

-

pH meter

-

Burette and 0.01 N NaOH for titration

-

Topfer's reagent and phenolphthalein indicator

Procedure:

-

Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, with free access to water. This ensures an empty stomach at the time of ligation.

-

Drug Administration: Administer this compound or the vehicle control to the respective groups of rats. The route of administration (e.g., oral gavage, subcutaneous injection) and the timing relative to the surgery should be consistent.

-

Anesthesia: Anesthetize the rats using a suitable anesthetic agent.

-

Surgical Procedure (Pylorus Ligation):

-

Make a small midline incision in the abdomen below the xiphoid process.

-

Locate the pyloric end of the stomach and carefully ligate it with a silk suture. Ensure that the blood vessels are not occluded.

-

Close the abdominal wall with sutures.

-

-

Recovery and Secretion Accumulation: Allow the animals to recover in individual cages. Gastric secretions will accumulate in the stomach for a predetermined period, typically 4 to 19 hours.[2][3]

-

Sample Collection:

-

At the end of the experimental period, euthanize the rats via an approved method (e.g., CO2 asphyxiation).

-

Open the abdomen and place a ligature at the esophageal end of the stomach.

-

Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

-

-

Analysis of Gastric Contents:

-

Volume: Measure the volume of the collected gastric juice.

-

pH: Determine the pH of the gastric juice using a pH meter.

-

Free and Total Acidity:

-

Centrifuge the gastric contents at 2000 rpm for 10 minutes.[4]

-

Take a 1 mL aliquot of the supernatant.

-

Titrate with 0.01 N NaOH using Topfer's reagent as an indicator until the solution turns salmon pink (endpoint for free acidity).

-

Continue the titration with 0.01 N NaOH using phenolphthalein as an indicator until the solution turns pink (endpoint for total acidity).

-

-

Ulcer Index:

-

Open the stomach along the greater curvature and rinse with saline.

-

Examine the gastric mucosa for ulcers and score them based on their number and severity.

-

-

dot

Caption: Experimental workflow for the pylorus ligation model in rats.

Conclusion

This compound is a valuable pharmacological tool for investigating the cholinergic pathways of gastric secretion. The pylorus ligation model in rats provides a robust and reproducible method for quantifying the antisecretory effects of this and other compounds. The provided protocols and data serve as a foundational guide for researchers in the field of gastroenterology and drug development. Further dose-response studies are recommended to fully characterize the inhibitory profile of this compound in various preclinical models.

References

- 1. Effect of an anti-acetylcholine drug, this compound, on ulcer formation and gastric mucus [ouci.dntb.gov.ua]

- 2. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 3. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]

- 4. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methscopolamine Bromide in Peripheral M2/M3 Receptor Blockade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methscopolamine bromide is a quaternary ammonium derivative of scopolamine that functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, leading to predominantly peripheral effects. This property makes it a valuable tool for researchers investigating the physiological roles of peripheral muscarinic receptors, particularly the M2 and M3 subtypes, in various organ systems. These application notes provide detailed protocols for utilizing this compound to block peripheral M2 and M3 receptors in both in vitro and in vivo experimental settings.

Mechanism of Action

This compound acts by competitively inhibiting the binding of the endogenous neurotransmitter acetylcholine (ACh) to muscarinic receptors.[2] In peripheral tissues, M2 and M3 receptors are crucial for mediating parasympathetic responses.

-

M2 Receptors: Primarily found in the heart, presynaptic nerve terminals, and smooth muscle. Their activation leads to a decrease in heart rate (bradycardia) and inhibition of further acetylcholine release.

-

M3 Receptors: Predominantly located in smooth muscle (e.g., gastrointestinal tract, bronchi, bladder), exocrine glands, and the eye. Their activation causes smooth muscle contraction, glandular secretion, and pupillary constriction.

By blocking these receptors, this compound can inhibit or reverse these parasympathetic effects, leading to outcomes such as reduced gastrointestinal motility and decreased salivary and gastric secretions.[3]

Data Presentation

The following table summarizes the available quantitative data on the binding affinity of methscopolamine for human muscarinic M2 and M3 receptors. This data is essential for determining appropriate experimental concentrations.

| Receptor Subtype | Ligand | Assay Type | Species | Ki (nM) | Reference |

| Muscarinic Acetylcholine Receptor M2 | Methscopolamine | Radioligand Binding | Human | 9.82 | [4] |

| Muscarinic Acetylcholine Receptor M3 | Methscopolamine | Radioligand Binding | Human | 10.40 | [4] |

Note: Ki represents the inhibition constant and is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

In Vitro Protocol: Isolated Guinea Pig Ileum Contraction Assay

This protocol describes a classic isolated organ bath experiment to evaluate the antagonistic effect of this compound on M3 receptor-mediated smooth muscle contraction in the guinea pig ileum.[5][6][7]

Materials:

-

Male guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

-

This compound

-

Acetylcholine (ACh) chloride

-

Isolated organ bath system with a force-displacement transducer

-

Carbogen gas (95% O2, 5% CO2)

-

Standard dissection tools

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the guinea pig.

-

Isolate a segment of the terminal ileum and place it in a petri dish containing pre-warmed (37°C) and carbogen-aerated Tyrode's solution.

-

Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

-

Cut the ileum into 2-3 cm segments.

-

-

Tissue Mounting:

-

Mount a segment of the ileum in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

-

-

Experimental Protocol:

-

Obtain a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish a baseline contractile response.

-

Wash the tissue thoroughly and allow it to return to baseline.

-

Introduce a known concentration of this compound into the bath and allow it to incubate for a predetermined time (e.g., 20-30 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

-

Repeat this process with increasing concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak contractile response at each acetylcholine concentration.

-

Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.

-

A rightward shift in the acetylcholine concentration-response curve in the presence of this compound indicates competitive antagonism.

-

The data can be further analyzed using a Schild plot to determine the pA2 value, which provides a quantitative measure of the antagonist's potency.

-

In Vivo Protocol: Charcoal Meal Gastrointestinal Transit Assay in Mice

This protocol is designed to assess the inhibitory effect of this compound on M3 receptor-mediated gastrointestinal motility in mice.[8][9][10][11]

Materials:

-

Male or female mice (e.g., C57BL/6, 8-12 weeks old)

-

This compound

-

Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 1% methylcellulose)

-

Vehicle (e.g., saline or water)

-

Oral gavage needles

-

Dissection tools

-

Ruler

Procedure:

-

Animal Preparation:

-

Fast the mice overnight (approximately 12-18 hours) with free access to water to ensure an empty stomach and upper gastrointestinal tract.[9]

-

-

Drug Administration:

-

Randomly assign mice to treatment groups (vehicle control and one or more doses of this compound).

-

Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined time before the charcoal meal (e.g., 30 minutes).

-

-

Charcoal Meal Administration:

-

Administer a standardized volume of the charcoal meal (e.g., 0.1 mL per 10 g of body weight) to each mouse via oral gavage.

-

-

Transit Time Measurement:

-

After a specific time (e.g., 20-30 minutes) following charcoal meal administration, humanely euthanize the mice by cervical dislocation.

-

Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

-

Lay the intestine flat on a surface without stretching and measure its total length.

-

Measure the distance traveled by the charcoal front from the pyloric sphincter.

-

-

Data Analysis:

-

Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100

-

Compare the mean gastrointestinal transit between the vehicle-treated and this compound-treated groups.

-

A significant decrease in the percentage of intestinal transit in the this compound group indicates inhibition of gastrointestinal motility.

-

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. methscopolamine [drugcentral.org]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. SOME PHARMACOLOGICAL PROPERTIES OF THE CIRCULAR AND LONGITUDINAL MUSCLE STRIPS FROM THE GUINEA-PIG ISOLATED ILEUM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guinea Pig Ileum [norecopa.no]

- 8. ijper.org [ijper.org]

- 9. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of transit rates in the large intestine of mice following treatment with a CGRP antibody, CGRP receptor antibody, and small molecule CGRP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Methscopolamine Bromide Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting drug interaction studies for methscopolamine bromide, a peripherally acting muscarinic antagonist. The protocols outlined below cover essential in vitro and in vivo experimental designs to assess the potential for both pharmacokinetic and pharmacodynamic interactions, in line with regulatory expectations.

Introduction to this compound and Drug Interaction Potential

This compound is a quaternary ammonium antimuscarinic agent that selectively antagonizes muscarinic acetylcholine receptors (mAChRs).[1] Its peripheral action makes it useful for treating conditions such as peptic ulcers and gastrointestinal spasms.[2] Given that polypharmacy is common in patients who may receive this compound, a thorough evaluation of its drug-drug interaction (DDI) potential is crucial to ensure patient safety and therapeutic efficacy.

The primary mechanisms of interaction to consider are:

-

Pharmacokinetic Interactions: Alterations in the absorption, distribution, metabolism, and excretion (ADME) of this compound or co-administered drugs. This primarily involves interactions with drug-metabolizing enzymes like Cytochrome P450 (CYP) and drug transporters such as P-glycoprotein (P-gp).

-

Pharmacodynamic Interactions: Additive or antagonistic effects at the receptor level. For this compound, this most commonly involves additive anticholinergic effects when co-administered with other drugs possessing antimuscarinic properties, such as tricyclic antidepressants and antipsychotics.[3][4][5]

In Vitro Drug Interaction Studies

In vitro assays are fundamental in early-stage drug development to identify potential DDI liabilities.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound to inhibit major CYP isoforms responsible for the metabolism of a vast number of drugs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP enzymes.

Experimental Protocol:

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound

-

CYP isoform-specific probe substrates and their known inhibitors (positive controls) (See Table 1)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Prepare Reagents: Prepare stock solutions of this compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting stock solutions in the incubation buffer.

-

Incubation:

-

In a 96-well plate, add potassium phosphate buffer, HLM, and the NADPH regenerating system.

-